2-Bromo-6-methyl-4-(trifluoromethoxy)aniline
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Overview
Description
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline typically involves the bromination of 6-methyl-4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups contribute to the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 2-Amino-3-bromo-5-(trifluoromethoxy)toluene
Uniqueness
2-Bromo-6-methyl-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high lipophilicity and specific reactivity patterns. The combination of bromine and methyl groups further enhances its versatility in various chemical reactions and research applications .
Properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-2-5(14-8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXIDYCCDPMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382575 |
Source
|
Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-83-3 |
Source
|
Record name | 2-bromo-6-methyl-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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